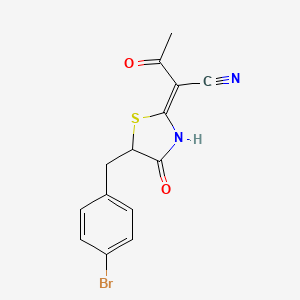

(Z)-2-(5-(4-bromobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile

Description

(Z)-2-(5-(4-bromobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile is a thiazolidinone derivative characterized by a 4-oxothiazolidin-2-ylidene core substituted with a 4-bromobenzyl group and a 3-oxobutanenitrile moiety. The Z-configuration indicates the spatial arrangement of substituents around the exocyclic double bond. Thiazolidinones are heterocyclic compounds known for diverse biological activities, including antimicrobial, antifungal, and herbicidal properties .

Properties

IUPAC Name |

(2Z)-2-[5-[(4-bromophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O2S/c1-8(18)11(7-16)14-17-13(19)12(20-14)6-9-2-4-10(15)5-3-9/h2-5,12H,6H2,1H3,(H,17,19)/b14-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAPPVNNNJMCJQ-KAMYIIQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=C1NC(=O)C(S1)CC2=CC=C(C=C2)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=C\1/NC(=O)C(S1)CC2=CC=C(C=C2)Br)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(4-bromobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile typically involves the reaction of 4-bromobenzyl chloride with thiazolidine-2,4-dione under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reacted with ethyl cyanoacetate to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound's structure includes:

- A thiazolidin-2-ylidene moiety, which is significant for its biological activity.

- A cyano group that enhances its reactivity.

- A bromobenzyl substituent that may influence pharmacological properties.

These features suggest potential interactions with biological targets, enhancing the compound's efficacy in various applications.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential antimicrobial , anti-inflammatory , and anticancer properties. Thiazolidine derivatives are known for their biological activities, and studies indicate that similar compounds exhibit significant effects against various bacterial strains and cancer cell lines.

Antimicrobial Activity:

Research has demonstrated that thiazolidine derivatives can inhibit the growth of bacteria such as Escherichia coli and Klebsiella pneumoniae . The presence of the bromobenzyl group may enhance this activity by improving the compound's interaction with bacterial membranes.

Anticancer Potential:

Studies have indicated that thiazolidine derivatives can induce apoptosis in cancer cells. For instance, compounds structurally related to (Z)-2-(5-(4-bromobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile have been shown to exhibit cytotoxic effects on various cancer cell lines . The mechanism may involve the disruption of cellular processes essential for cancer cell survival.

Synthesis Pathways

The synthesis of (Z)-2-(5-(4-bromobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile typically involves multi-step organic reactions. Common methods include:

- Formation of the thiazolidine ring through cyclization reactions.

- Introduction of the bromobenzyl group via electrophilic substitution.

- Final nitrile formation through appropriate functional group transformations.

The specific synthetic pathway can vary depending on desired yield and purity, but it generally requires careful control of reaction conditions to ensure optimal results.

Case Study 1: Antimicrobial Efficacy

A study evaluated various thiazolidine derivatives for antimicrobial activity against a panel of bacterial strains. The results indicated that compounds with similar structures to (Z)-2-(5-(4-bromobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile exhibited significant antibacterial activity, particularly against resistant strains . The findings suggest potential applications in developing new antibiotics.

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of (Z)-2-(5-(4-bromobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile on human cancer cell lines. Results showed that the compound induced apoptosis through mitochondrial pathways, leading to reduced cell viability . This positions it as a candidate for further development into anticancer therapeutics.

Mechanism of Action

The mechanism of action of (Z)-2-(5-(4-bromobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring can form covalent bonds with active site residues, inhibiting enzyme activity. The bromobenzyl group may enhance binding affinity through hydrophobic interactions, while the nitrile group can participate in hydrogen bonding or dipole-dipole interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The table below compares structural attributes of the target compound with structurally related analogs:

Key Observations :

- The 4-bromobenzyl group is a common motif in herbicidal and fungicidal compounds, as seen in compound 5g .

Antifungal and Herbicidal Activity

Compound 5g () demonstrated >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL, with herbicidal effects linked to SDH (succinate dehydrogenase) inhibition. Molecular docking revealed that its 4-bromobenzylthio group interacts with SDH’s hydrophobic pocket, analogous to the commercial fungicide penthiopyrad . The target compound’s nitrile group may similarly engage in hydrogen bonding or dipole interactions with SDH, though its exact activity remains uncharacterized.

Antimicrobial Activity

Thiazolidinones with indolylmethylene substituents () showed potent antibacterial and antifungal activity, attributed to their ability to disrupt microbial cell membranes or enzyme systems . The target compound’s nitrile could enhance penetration through lipid bilayers compared to bulkier groups like carboxylic acids.

Physicochemical and Pharmacokinetic Properties

Insights :

- The nitrile group in the target compound may confer metabolic stability by resisting hydrolysis compared to ester or thioether groups.

Biological Activity

(Z)-2-(5-(4-bromobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile is a synthetic compound belonging to the class of thiazolidinone derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, antidiabetic, and anticancer properties. This article focuses on the synthesis, biological evaluation, and potential applications of this compound based on current research findings.

Synthesis

The synthesis of (Z)-2-(5-(4-bromobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile involves several steps, typically starting from readily available precursors. The compound can be synthesized through a condensation reaction involving thiazolidinone derivatives and appropriate nitriles. The structure is confirmed using spectroscopic techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, a study evaluated a series of 4-oxo-thiazolidin-2-ylidene derivatives against various bacterial strains including Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. The results indicated that these compounds possess notable antibacterial activity, with some derivatives showing effectiveness comparable to standard antibiotics .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 1 | E. coli | 15 |

| 2 | K. pneumoniae | 18 |

| 3 | A. baumannii | 20 |

| 4 | P. aeruginosa | 17 |

| 5 | S. aureus | 22 |

Antidiabetic Activity

Thiazolidinediones, including derivatives like (Z)-2-(5-(4-bromobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile, have been studied for their antidiabetic effects. These compounds act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism. In vitro studies using alloxan-induced diabetic models have shown that certain thiazolidinedione derivatives significantly lower blood glucose levels, demonstrating their potential as therapeutic agents in diabetes management .

Anticancer Activity

Emerging research indicates that thiazolidinone derivatives may also exhibit anticancer properties. A study highlighted the cytotoxic effects of thiazolidinone compounds against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Case Studies

- Antimicrobial Evaluation : A comprehensive study evaluated the antimicrobial efficacy of several thiazolidinone derivatives against both Gram-positive and Gram-negative bacteria. The results showed that the presence of specific substituents significantly enhanced antibacterial activity, particularly against resistant strains .

- Antidiabetic Effects : In an experimental setup involving diabetic rats, treatment with selected thiazolidinone compounds resulted in a marked reduction in fasting blood glucose levels compared to control groups treated with standard antidiabetic medications .

- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on human cancer cell lines revealed that certain thiazolidinone derivatives induced apoptosis at lower concentrations than traditional chemotherapeutics, suggesting a promising avenue for cancer treatment .

Q & A

Q. What are the optimized synthetic routes for (Z)-2-(5-(4-bromobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via condensation reactions involving substituted benzaldehydes and thiazolidinone precursors. For example:

- Key Steps :

- Yield Optimization :

Q. Which spectroscopic techniques are most reliable for characterizing the Z-configuration and electronic properties of this compound?

Methodological Answer :

- 1H/13C NMR : The Z-configuration is confirmed by coupling constants (e.g., J = 10–12 Hz for olefinic protons) and deshielding effects from the 4-bromobenzyl group .

- IR Spectroscopy : Stretching frequencies for C=O (1680–1720 cm⁻¹) and C≡N (2200–2250 cm⁻¹) confirm the oxothiazolidinone and nitrile groups .

- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What preliminary biological activities have been reported for structurally similar thiazolidinone derivatives?

Methodological Answer :

- Antimicrobial Screening : Analogues with 4-bromo substituents show moderate activity against S. aureus (MIC = 32 µg/mL) via thiol-mediated oxidative stress .

- Kinase Inhibition : Rhodanine derivatives (e.g., 4-thiazolidinones) inhibit CDK1/GSK3β at IC₅₀ values of 1–5 µM, suggesting potential for mechanistic studies .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data or reactivity predictions?

Methodological Answer :

- DFT Calculations : Optimize the Z-configuration using Gaussian09 with B3LYP/6-31G(d) to predict NMR chemical shifts (±1 ppm accuracy) .

- Hirshfeld Surface Analysis : Resolve crystallographic ambiguities by mapping intermolecular interactions (e.g., Br···H contacts) .

- Docking Studies : Use AutoDock Vina to model binding modes with kinase targets (e.g., CDK1), correlating with experimental IC₅₀ values .

Q. What strategies address low reproducibility in synthetic yields across different laboratories?

Methodological Answer :

- Parameter Standardization :

- Contradiction Analysis :

Q. How does the electronic nature of the 4-bromobenzyl group influence the compound’s reactivity in nucleophilic additions?

Methodological Answer :

Q. What crystallographic challenges arise in determining the solid-state structure of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.